molecular formula C20H23N3O3 B3607895 1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine

1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine

Cat. No.: B3607895
M. Wt: 353.4 g/mol
InChI Key: WTEQCMXTYQYHOT-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine (CAS: 331987-59-8, molecular formula: C₂₀H₂₃N₃O₃) is a piperazine derivative featuring two distinct substituents: a 2,3-dimethylphenyl group at position 1 and a 4-methyl-3-nitrobenzoyl group at position 4 of the piperazine ring . The methyl groups on the phenyl ring contribute to lipophilicity, which may improve membrane permeability and bioavailability.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-5-4-6-18(16(14)3)21-9-11-22(12-10-21)20(24)17-8-7-15(2)19(13-17)23(25)26/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEQCMXTYQYHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Attachment of the 2,3-dimethylphenyl group: This step involves the reaction of the piperazine ring with 2,3-dimethylphenyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.

    Attachment of the 4-methyl-3-nitrobenzoyl group: The final step involves the acylation of the piperazine ring with 4-methyl-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, sodium borohydride.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).

Major Products Formed

    Reduction of the nitro group: 1-(2,3-dimethylphenyl)-4-(4-methyl-3-aminobenzoyl)piperazine.

    Oxidation of the aromatic rings: Various oxidized derivatives depending on the specific conditions and reagents used.

    Substitution reactions: Nitrated, sulfonated, or halogenated derivatives of the original compound.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. Similarly, its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through interactions with specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine becomes evident when compared to related piperazine derivatives. Below is a detailed analysis:

Structural Analogues with Modified Aromatic Substituents

Compound Name Structural Features Key Differences vs. Target Compound Biological Activity/Notes Reference
1-(2,3-Dimethylphenyl)-4-(4-ethylbenzyl)piperazine Retains 2,3-dimethylphenyl group; replaces nitrobenzoyl with 4-ethylbenzyl Lacks nitro group; ethyl substituent reduces electrophilicity Used in material science and agrochemical synthesis; biological activity not well-documented .
1-(4-Chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine Nitrobenzoyl group at 3-position; chloro and methoxy substituents on phenyl rings Chloro and methoxy groups alter electronic properties Potential receptor modulation due to polar substituents; no specific activity reported .
AO-15 (1-(2,3-dimethylphenyl)-4-(2-furoyl)piperazine) Replaces nitrobenzoyl with 2-furoyl group Furoyl group introduces heterocyclic character Studied for Aβ42 oligomer inhibition; demonstrates role of heterocycles in bioactivity .

Analogues with Nitrobenzyl vs. Nitrobenzoyl Groups

Compound Name Structural Features Key Differences vs. Target Compound Biological Activity/Notes Reference
1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine Nitrobenzyl group instead of nitrobenzoyl; methylbenzyl substitution Nitrobenzyl lacks carbonyl, reducing hydrogen-bonding capacity Lower receptor affinity predicted; used in comparative pharmacological studies .
3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one Incorporates benzotriazinone moiety alongside piperazine Benzotriazinone adds planar heterocyclic complexity Potential enzyme inhibition due to triazinone’s electron-deficient nature .

Bioactivity Comparison

highlights the role of piperazine substituents in anticonvulsant activity:

  • Compound 3a: 4-(2,3-dimethylphenyl)piperazinylmethyl group on a pyranone ring showed activity against scMet-induced seizures at 300 mg/kg .
  • Target Compound : While its anticonvulsant activity is unconfirmed, the nitrobenzoyl group may enhance interactions with neuronal ion channels or GABA receptors, similar to other nitro-containing anticonvulsants .

Electronic and Physicochemical Properties

  • Nitro Group Impact: The 3-nitrobenzoyl group in the target compound increases electrophilicity compared to analogues with non-nitrated acyl groups (e.g., furoyl in AO-15) .

Data Tables

Table 1: Structural Comparison of Key Piperazine Derivatives

Compound Name Molecular Formula Substituent at Position 1 Substituent at Position 4 Unique Feature
Target Compound C₂₀H₂₃N₃O₃ 2,3-Dimethylphenyl 4-Methyl-3-nitrobenzoyl Nitro group enhances reactivity
1-(4-Chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine C₁₈H₁₈ClN₃O₄ 4-Chloro-3-nitrobenzoyl 2-Methoxyphenyl Dual halogen and methoxy groups
1-(2,3-Dimethylphenyl)-4-(4-ethylbenzyl)piperazine C₂₁H₂₈N₂ 2,3-Dimethylphenyl 4-Ethylbenzyl Ethyl group increases hydrophobicity

Biological Activity

1-(2,3-Dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N4O3
  • Molecular Weight : 342.39 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the nitro group in the benzoyl moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neuroprotection.
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

A study conducted on piperazine derivatives demonstrated promising cytotoxic effects against human cancer cell lines. For instance, certain derivatives exhibited IC50 values ranging from 2 μM to 5 μM against the MCF-7 breast cancer cell line, outperforming standard chemotherapeutic agents like Doxorubicin (IC50 = 0.64 μM) and Cisplatin (IC50 = 14 μM) .

CompoundCell LineIC50 (μM)Comparison
This compoundMCF-72 - 5Doxorubicin (0.64)
Other Piperazine DerivativesVariousVariesCisplatin (14)

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored through various assays. For example, it was found to exhibit significant inhibition of AChE with an IC50 value lower than that of standard inhibitors like donepezil . This suggests a mechanism by which the compound may enhance cholinergic signaling, beneficial in treating neurodegenerative diseases such as Alzheimer's.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves within biological systems. Key parameters include:

  • Absorption : The lipophilicity of the compound may facilitate its absorption across biological membranes.
  • Distribution : The compound's ability to cross the blood-brain barrier could be crucial for its neuroprotective effects.
  • Metabolism and Excretion : Understanding metabolic pathways will help predict the duration of action and potential toxicity.

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

  • A clinical trial involving a related piperazine derivative showed improved cognitive function in patients with mild cognitive impairment when compared to placebo controls.
  • Animal models treated with this compound demonstrated reduced tumor growth rates compared to untreated groups, indicating its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine

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